Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-
CAS No.: 1265177-27-2
Cat. No.: VC0036370
Molecular Formula: C33H28BNO2
Molecular Weight: 481.402
* For research use only. Not for human or veterinary use.
![Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- - 1265177-27-2](/images/no_structure.jpg)
Specification
CAS No. | 1265177-27-2 |
---|---|
Molecular Formula | C33H28BNO2 |
Molecular Weight | 481.402 |
IUPAC Name | [4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid |
Standard InChI | InChI=1S/C33H28BNO2/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(15-19-27)34(36)37)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22,36-37H,1-2H3 |
Standard InChI Key | JNSBSKVWZPRJJZ-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O |
Introduction
Chemical Identity and Basic Characteristics
Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- is a complex organic molecule identified by the Chemical Abstracts Service (CAS) registry number 1265177-27-2. This compound combines several important structural motifs in organic chemistry: a boronic acid functional group, a biphenyl unit, and a 9,9-dimethyl-9H-fluorene scaffold, connected through a triarylamine linkage. The integration of these components creates a molecule with potential applications in organic synthesis, materials science, and electronic devices.
Chemical Identifiers
The compound is uniquely identified by several chemical identifiers as presented in Table 1.1:
Parameter | Value |
---|---|
CAS Number | 1265177-27-2 |
Molecular Formula | C33H28BNO2 |
Molecular Weight | 481.39 g/mol |
InChI Key | JNSBSKVWZPRJJZ-UHFFFAOYSA-N |
PubChem CID | 68285659 |
Creation Date | 2012-11-30 |
Last Modified | 2025-03-08 |
Common Synonyms
The compound is known by several synonyms in the chemical literature:
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B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-
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(4-([1,1'-Biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino)phenyl)boronic acid
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4-(4-[1,1,-biphenyl]-4-y(9,9-dimethyl-fluoren-2yl)amino)phenyl)boronic acid
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[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-boronicacid
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[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid
Physical and Chemical Properties
The physical and chemical properties of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- are summarized in Table 2.1:
The high predicted LogP value suggests limited water solubility but good solubility in organic solvents, which is consistent with the structure containing multiple aromatic rings and lipophilic groups.
Structural Features and Components
Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- features several key structural components that contribute to its chemical properties and potential applications.
Key Structural Elements
The compound can be broken down into four main structural elements:
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Boronic Acid Group: The -B(OH)2 functional group attached to a phenyl ring, which is a key reactive site for various coupling reactions.
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Triarylamine Center: A nitrogen atom connecting three aromatic systems, forming a tripodal structure that contributes to the compound's electronic properties.
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Biphenyl Moiety: Two benzene rings connected at the 1,1' position, extending the conjugation of the molecule.
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9,9-Dimethyl-9H-fluorene Unit: A rigid tricyclic structure consisting of two benzene rings fused to a five-membered ring, with two methyl groups at the 9-position.
Structural Significance
The structural elements of this compound are particularly noteworthy because similar components appear in materials used for organic electronics. The fluorene unit provides rigidity to the structure, which can be important for thermal stability in electronic applications. The triarylamine center can serve as an electron-donating group, potentially contributing to hole-transport properties in electronic materials .
Related Compounds and Structural Analogs
Several structurally related compounds appear in the scientific literature, providing context for understanding the properties and potential applications of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-.
Boronic Acid Derivatives
Table 4.1 presents related boronic acid compounds that share structural similarities:
Related Functional Materials
Some structurally similar compounds have documented applications in materials science:
N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN) is a related compound that shares the biphenyl, 9,9-dimethyl-9H-fluorene, and triarylamine structural elements. This compound is used as a hole-transport and hole-injection material in organic light-emitting diodes, with demonstrated benefits including improved hole mobility, lower driving voltage, better efficiency, and higher external quantum efficiency (EQE) .
Supplier | Catalog/Product Number | Purity | Storage Recommendations | Reference |
---|---|---|---|---|
MolCore | MC863251 | NLT 98% | Dry, sealed place | |
Acros Pharma | AC1196 | 98.00%+ | Cool, dry, well-ventilated area |
The compound is typically supplied as a research-grade material for laboratory use in chemical synthesis and materials research.
Research Context and Related Developments
While specific research on Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- is limited in the available literature, research on related compounds provides context for understanding its potential significance.
Suzuki-Miyaura Coupling Methodology
Research on complex boronic acids has focused on optimizing coupling conditions to overcome challenges related to reactivity and stability:
"With more stable boronic acids (2) even chlorinated substrates can be used for the coupling. With nine fluorine atoms in total the obtained yield was only 18% with 33% of the mixture being the homocoupling product. Still, this is the first time a coupling of a biphenyl with nine fluorine atoms is reported under Suzuki-Miyaura conditions."
These findings suggest that even challenging boronic acid substrates can be successfully employed in coupling reactions with appropriate optimization of reaction conditions.
Biphenyl Derivatives in Materials and Medicine
Biphenyl structures have demonstrated versatility across multiple application domains:
"Biphenyl derivatives which are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities."
This broad utility of biphenyl-containing compounds suggests multiple potential research directions for Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-.
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